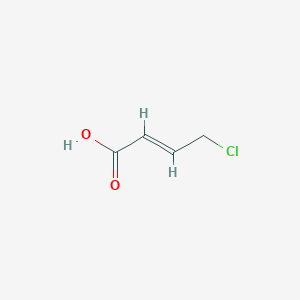

(E)-4-chlorobut-2-enoic acid

Descripción general

Descripción

(E)-4-Chlorobut-2-enoic acid is an organic compound characterized by the presence of a chlorine atom attached to the fourth carbon of a butenoic acid chain. This compound is notable for its conjugated double bond and carboxylic acid functional group, which confer unique chemical properties and reactivity. It is used in various chemical syntheses and research applications due to its reactivity and structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E)-4-Chlorobut-2-enoic acid can be synthesized through several methods, including:

Halogenation of Butenoic Acid: This involves the addition of chlorine to butenoic acid under controlled conditions to ensure the formation of the (E)-isomer.

Grignard Reaction: The reaction of a suitable Grignard reagent with a chlorinated precursor can yield this compound.

Industrial Production Methods: Industrially, this compound can be produced through the chlorination of butenoic acid derivatives using chlorine gas in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled addition rates to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the C4 position undergoes nucleophilic substitution under controlled conditions.

Key Findings:

-

Grignard Reagent Reactions : Copper-catalyzed asymmetric 1,4-addition with Grignard reagents (e.g., methylmagnesium bromide) forms enantiomerically enriched intermediates, enabling stereoselective cyclopropanation (e.g., trans-2-substituted cyclopropanecarbothioates) .

-

Thioester Formation : Reaction with ethanethiol (EtSH) yields (E)-S-ethyl 4-chlorobut-2-enethioate. A side reaction involving intramolecular nucleophilic substitution produces disubstituted cyclopropanes .

Table 1: Substitution Reactions

Cyclopropanation via Intramolecular Trapping

The compound participates in asymmetric cyclopropanation through tandem 1,4-addition and intramolecular enolate trapping.

Mechanism:

-

Conjugate Addition : Grignard reagents add to the α,β-unsaturated system, forming a copper-enolate intermediate.

-

Intramolecular SN2 : The enolate attacks the C4 chlorine, resulting in cyclopropane ring closure .

Key Data :

-

Reactions with R-TolBINAP ligand achieve 95% enantiomeric excess for trans-cyclopropane derivatives .

-

Optimal conditions: 1.1 equivalents of Grignard reagent, slow warming from −78°C to RT .

Oxidation

(E)-4-chlorobut-2-enoic acid is oxidized to sulfone derivatives under strong oxidizing conditions:

-

Reagents : OXONE® (potassium peroxymonosulfate) in H₂O/MeCN at 0°C .

-

Application : Used to separate thioesters from cyclopropane byproducts .

Elimination

Heating with aqueous KOH induces HCl elimination, forming conjugated dienes:

-

Example : Reaction with thiourea produces 2-imino-4-thiazolidinones via intermediate α-chloro acids .

Table 2: Oxidation/Elimination Reactions

| Process | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation | OXONE®, H₂O/MeCN, 0°C | Sulfones | 61% | |

| Base-Induced Elimination | KOH (aq), RT | α-Chloro acids, conjugated dienes | 23–24% |

Chlorolactone Formation

Reaction with N-chlorosuccinimide (NCS) and phenylselenyl chloride (PhSeCl) in acetic acid generates chlorolactones via a 1,2-chlorine shift mechanism .

Mechanistic Insight :

-

Selenurane intermediates decompose to release PhSeCl, facilitating chlorine migration to form lactones .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| (E)-3-chlorobut-2-enoic acid | Higher electrophilicity at C3 vs. C4 | |

| (E)-4-fluorobut-2-enoic acid | Fluorine’s lower leaving-group ability reduces substitution |

Aplicaciones Científicas De Investigación

Chemical Synthesis

One of the primary applications of (E)-4-chlorobut-2-enoic acid is as a building block in organic synthesis . Its reactive functional groups allow it to participate in multiple chemical reactions, including:

- Oxidation : The carboxylic acid group can be oxidized to form carboxylates or other derivatives.

- Reduction : The double bond or carboxylic acid can be reduced to yield alcohols or alkanes.

- Substitution Reactions : The chlorine atom can be replaced with various nucleophiles, leading to diverse derivatives.

These reactions are crucial for synthesizing more complex molecules, making this compound an essential intermediate in organic chemistry.

Biological Research

In biological applications, this compound has been studied for its potential roles in:

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes, impacting metabolic pathways. For instance, studies have shown its ability to inhibit dehydrogenases, which could alter metabolic rates in vitro.

- Protein Modification : Its reactive nature enables it to modify proteins, potentially altering their function or stability. This property is particularly relevant in drug development and biochemical research.

Pharmaceutical Applications

The compound is also being explored as a precursor for drug synthesis . Its ability to undergo various transformations makes it valuable in creating pharmaceutical agents. Notably, preliminary research indicates its potential as an antitumor agent, exhibiting cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest .

Industrial Uses

In industrial contexts, this compound is utilized in the production of specialty chemicals and intermediates for various processes. Its unique reactivity allows it to serve as a precursor for synthesizing agrochemicals and other industrial compounds.

Enzyme Interaction Studies

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated effective inhibition of certain dehydrogenases, leading to altered metabolic rates in vitro.

Antitumor Potential

Preliminary research has shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential antitumor activity through mechanisms involving apoptosis or cell cycle disruption .

Pharmaceutical Applications

The compound's role as a precursor in drug synthesis has been emphasized in recent studies. Its ability to undergo diverse chemical transformations positions it as a valuable intermediate in pharmaceutical development.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which (E)-4-chlorobut-2-enoic acid exerts its effects involves its reactive functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the chlorine atom and double bond provide sites for nucleophilic attack and electrophilic addition. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Actividad Biológica

(E)-4-chlorobut-2-enoic acid, with the molecular formula C₄H₅ClO₂, is an organic compound notable for its unique structural features, including a chlorine atom at the fourth carbon of a butenoic acid chain and a conjugated double bond. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.

This compound can be synthesized through several methods, including:

- Halogenation of Butenoic Acid : Chlorine is added to butenoic acid under controlled conditions to yield the (E)-isomer.

- Grignard Reaction : A suitable Grignard reagent reacts with a chlorinated precursor to produce this compound.

- Industrial Production : Chlorination of butenoic acid derivatives using chlorine gas in the presence of a catalyst is commonly employed.

The compound's reactivity is influenced by its functional groups, which allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is largely attributed to its reactive functional groups. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, while the chlorine atom and double bond serve as sites for nucleophilic attack and electrophilic addition. These properties enable the compound to interact with molecular targets such as enzymes and receptors, potentially influencing biochemical pathways and cellular processes.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes, impacting metabolic pathways. For instance, its structure allows it to mimic substrates or intermediates in enzymatic reactions.

- Protein Modification : The reactive nature of this compound enables it to modify proteins, which can alter their function or stability. This characteristic is particularly relevant in drug development and biochemical research.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study explored the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit certain dehydrogenases, leading to altered metabolic rates in vitro.

-

Antitumor Potential :

- Preliminary research has investigated the potential of this compound as an antitumor agent. It was found to exhibit cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

-

Pharmaceutical Applications :

- The compound's role as a precursor for synthesizing pharmaceutical agents has been highlighted in recent studies. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific dehydrogenases affecting metabolic pathways | , |

| Protein Modification | Alters protein function through reactive interactions | , |

| Antitumor Activity | Exhibits cytotoxic effects on cancer cell lines | , |

| Pharmaceutical Precursor | Serves as an intermediate in drug synthesis | , |

Propiedades

IUPAC Name |

4-chlorobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOMCUWVZVBDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878727 | |

| Record name | 4-Chloro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16197-90-3 | |

| Record name | 4-Chloro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.